![molecular formula C16H22O6 B15286233 [(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B15286233.png)
[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose is a complex organic compound that belongs to the class of furanoses. This compound is characterized by its unique structure, which includes a hydroxymethyl group, an isopropylidene group, and a benzyl group attached to a pentofuranose ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of a pentofuranose derivative, followed by selective functionalization to introduce the hydroxymethyl, isopropylidene, and benzyl groups. The reaction conditions often involve the use of protecting groups, such as acetals or ketals, to prevent unwanted side reactions. Industrial production methods may employ similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, where nucleophiles replace the hydroxyl group under appropriate conditions.
Protection/Deprotection: The isopropylidene group can be removed under acidic conditions to reveal the underlying hydroxyl groups for further functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while reduction of the benzyl group can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to naturally occurring sugars.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique functional groups provide specific reactivity and properties.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose is largely dependent on its interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The isopropylidene and benzyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose include other protected furanose derivatives, such as:
1,2-O-Isopropylidene-3-O-benzyl-alpha-D-glucofuranose: Similar in structure but differs in the stereochemistry of the furanose ring.
4-(Hydroxymethyl)-1,2-O-isopropylidene-beta-D-ribofuranose: Lacks the benzyl group but has similar protective groups.
3,5-O-Benzylidene-4-O-methyl-beta-D-ribofuranose: Contains a benzylidene group instead of an isopropylidene group.
The uniqueness of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXTLFHRGMIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
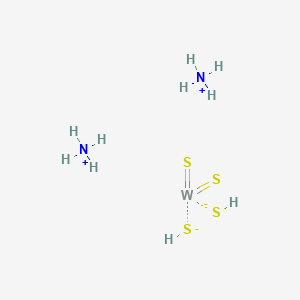
![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)

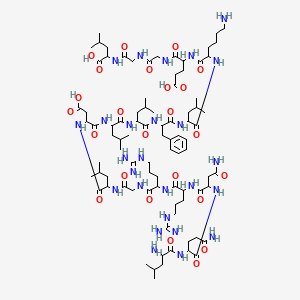

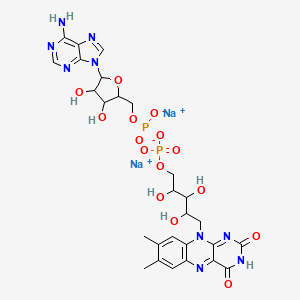
![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
![3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B15286204.png)
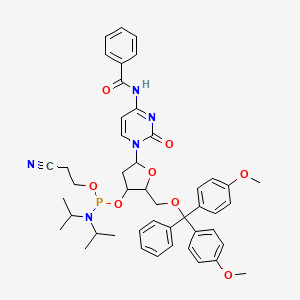
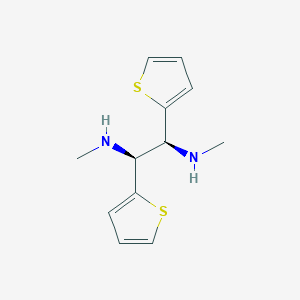
![6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15286227.png)
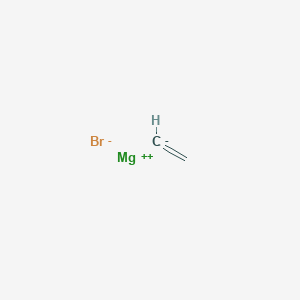
![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)
